molecular formula C2H2ClNS B146332 Chloromethyl thiocyanate CAS No. 3268-79-9

Chloromethyl thiocyanate

Cat. No. B146332
CAS RN: 3268-79-9
M. Wt: 107.56 g/mol
InChI Key: UXUCVNXUWOLPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl thiocyanate (CH2ClSCN) is a compound that has been studied for its structural and conformational properties in both the solid and gas phases. The molecule exhibits two conformations, gauche and anti, with the gauche conformer being more stable and predominantly present in the gas phase. In the solid state, only gauche conformers are found, and the crystal structure reveals specific intermolecular interactions, including chalcogen-type interactions .

Synthesis Analysis

The synthesis of chloromethyl thiocyanate is not directly described in the provided papers. However, related compounds and synthesis methods can offer insight. For example, thiocyanation of aromatic compounds using 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate has been investigated, indicating that thiocyanogen chloride may be generated in situ as an active species . Additionally, chloromethyl derivatives of certain acrylates have been shown to react with potassium thiocyanate to form thiocyanates and isothiocyanates .

Molecular Structure Analysis

The molecular structure of chloromethyl thiocyanate has been analyzed using in situ low-temperature single-crystal X-ray diffraction and gas electron diffraction. The studies have revealed the presence of two conformations in the gas phase and a preference for the gauche conformation due to its stability. High-level quantum-chemical calculations support these experimental findings .

Chemical Reactions Analysis

Chloromethyl thiocyanate participates in various chemical reactions due to its reactive nature. For instance, it can react with sodium azide to substitute the halogen with an azido group . The compound also exhibits oligooscillatory behavior when reacting with chlorite, leading to complex reaction dynamics . Furthermore, it has been used as a synthon for synthesizing thiocarbonyl ylide, which reacts with activated alkenes and alkynes to form thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl thiocyanate are closely related to its molecular structure and the interactions it can form. The crystal structure demonstrates the importance of intermolecular interactions, such as chalcogen-type interactions, in determining the solid-state properties . The compound's reactivity is also a significant chemical property, as seen in its reactions with various nucleophiles and its role in synthesizing heteroaromatic derivatives with antifungal activity .

Scientific Research Applications

Structural and Conformational Properties

Chloromethyl thiocyanate (CH2ClSCN) has been extensively studied for its structural and conformational properties. In a study by Berrueta Martínez et al. (2015), they analyzed its structure in both solid and gas phases using X-ray diffraction and gas electron diffraction. They identified two conformations, gauche and anti, coexisting in the gas phase, with the gauche conformer being more abundant and stable. The study also explored specific intermolecular interactions and charge density topology in its crystal structure (Berrueta Martínez et al., 2015).

Chemical Reactivity and Preparation of Derivatives

Chloromethyl thiocyanate's reactivity has been utilized in chemical synthesis. Brand et al. (1981) demonstrated that S-Chloromethyl O,O-diethyl phosphorodithioate, a compound with potential applications in various fields, can be prepared from O,O-diethyl phosphorothioite and chloromethyl thiocyanate. This reaction requires a base, such as sodium carbonate, for effective progression (Brand et al., 1981).

Synthesis and Characterisation of Ionic Liquids

Chloromethyl thiocyanate has been used in the synthesis of ionic liquids. Zhao et al. (2007) reported the synthesis of thiocyanate functionalized ionic liquids by reacting chloromethyl thiocyanate with 1-methylimidazole. This approach led to the formation of salts that are classified as ionic liquids due to their melting points below 100°C (Zhao et al., 2007).

Electrochemical Applications

Krishnan and Gurjar (1993) explored the electrochemical thiocyanation of organic compounds, a method potentially advantageous for preparing thiocyano derivatives used in dyes, insecticides, and other compounds. This study highlighted the benefits of two-phase electrolysis over traditional chemical thiocyanation methods (Krishnan & Gurjar, 1993).

Safety And Hazards

Chloromethyl thiocyanate is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It is a toxic substance and should not be released into the environment .

properties

IUPAC Name

chloromethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUCVNXUWOLPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186351
Record name Thiocyanic acid, chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl thiocyanate

CAS RN

3268-79-9
Record name Thiocyanic acid, chloromethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3268-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl thiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethylthiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocyanic acid, chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloromethyl thiocyanate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ59MX5PRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethyl thiocyanate

Citations

For This Compound
51
Citations
YB Martinez, LSR Pirani, MF Erben… - Physical Chemistry …, 2015 - pubs.rsc.org
… The structural and conformational properties of chloromethyl thiocyanate, CH 2 ClSCN, … , results on chloromethyl thiocyanate, CH 2 ClSCN, are presented. Chloromethyl thiocyanate, CH …
Number of citations: 8 pubs.rsc.org
LS Rodríguez Pirani, M Geronés… - The Journal of …, 2012 - ACS Publications
… (4) In particular, the chloromethyl thiocyanate, CH 2 ClSCN, shows excellent fungicidal, … When heated to decomposition or on contact with mineral acids, chloromethyl thiocyanate …
Number of citations: 9 pubs.acs.org
D Zhao, Z Fei, W Han Ang, R Scopelliti, PJ Dyson - 2007 - Wiley Online Library
… In the first step chloromethyl thiocyanate and 1-methylimidazole are stirred at 0 C in acetone to afford the new imidazolium salt, [C 1 SCNmim]Cl (1a). The product precipitates from the …
WW Brand, JM Gullo, MC Carr - Phosphorus and Sulfur and the …, 1981 - Taylor & Francis
… Reaction of the phosphorothioite with chloromethyl thiocyanate under the reported4 … We have found that reaction of the phosphorothioite with chloromethyl thiocyanate can be made to …
Number of citations: 1 www.tandfonline.com
GA Crowder - The Journal of Chemical Physics, 1967 - aip.scitation.org
… If chloromethyl thiocyanate exhibits rotational isomerism, it seems likely that two C-Cl stretch bands will be observed in the liquid-state spectrum of that compound. Of all the …
Number of citations: 3 aip.scitation.org
GA Crowder - Spectroscopy letters, 1986 - Taylor & Francis
… The liquid-state Raman spectrum was obtained for chloromethyl thiocyanate. The previously unobserved CSC bending band was observed at 188 cm-'. Raman spectrum supports the …
Number of citations: 3 www.tandfonline.com
T NODA, T YAMANO, M SHIMIZU - SEIKATSU EISEI (Journal of …, 2004 - jstage.jst.go.jp
… 交差反応性試験の結果, MBTC感作動物はthiocyanomethyl基を有するbenzyl thiocyanate, chloromethyl thiocyanateお よ び 2(thiocyanomethylthio)benzothiazoleに反応性を示した. …
Number of citations: 1 www.jstage.jst.go.jp
GA CROWDER - 1975 - pascal-francis.inist.fr
VIBRATIONAL ANALYSIS OF CHLOROMETHYL THIOCYANATE. … VIBRATIONAL ANALYSIS OF CHLOROMETHYL THIOCYANATE. …
Number of citations: 0 pascal-francis.inist.fr
AGM Willems, A Tempel… - Recueil des Travaux …, 1971 - Wiley Online Library
… Reaction with chloromethyl thiocyanate The reaction of the heterocyclic thiol with chloromethyl thiocyanate was carried out in methanol (method A), or in a mixture of acetonitrile and …
Number of citations: 9 onlinelibrary.wiley.com
L Muthusubramanian, RB Mitra… - Journal of Chemical …, 1998 - Wiley Online Library
… To potassium salt of 2-mercaptopyrimidine (1…88 g, 12…5 mmol dm~3) in 1 cm3 of methanol, chloromethylthiocyanate (1…34 g, 12…5 mmol dm~3) in 1cm3 of methanol was added …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.